molecular formula C9H10ClNO3 B2745351 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester CAS No. 913954-89-9

5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester

Cat. No. B2745351
CAS RN: 913954-89-9
M. Wt: 215.63
InChI Key: NZVAQFVFQJGTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .


Molecular Structure Analysis

The molecular formula of this compound is C8H8ClNO3 . Its molecular weight is 201.61 .


Chemical Reactions Analysis

As an ester, this compound can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Scientific Research Applications

Synthesis of Haptens for Antibody Production

The synthesis of haptens involving the use of derivatives similar to 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, such as 2-(2-chloro-5-methyl-1,3,2-dioxaphosphorinan-5-yl)methoxyacetic acid methyl ester, demonstrates their utility in creating organophosphate pesticide haptens. These haptens are then conjugated to proteins to produce polyclonal sera, which are instrumental in the detection and quantification of pesticides, showcasing the compound's relevance in environmental monitoring and public health (ten Hoeve et al., 1997).

Novel Alkaloid Synthesis

The compound has been utilized in the synthesis of new alkaloid structures, such as 2-methoxyonychine alkaloids. By condensing β-aminocinnamic acid esters with 3-chloro-2-methoxy-crotonaldehyde, researchers were able to access a variety of 2-phenyl-5-methoxy-4-methylnicotinic acid esters, which upon cyclization yielded 2-methoxyonychines, including substances like oxylopidine. This application underlines the compound's importance in expanding the diversity of synthetic alkaloids, which could have implications for pharmaceutical development (Achenbach & Schwinn, 1994).

Drug Synthesis and Biological Activity

In the realm of medicinal chemistry, derivatives of this compound have been involved in the synthesis of bioactive molecules. An example is the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties, which exhibited a synergistic effect with Temozolomid in brain tumor chemotherapy. Such research highlights the compound's potential as a precursor in the synthesis of bioactive molecules that could lead to new therapeutic agents (Kletskov et al., 2018).

properties

IUPAC Name

methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVAQFVFQJGTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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